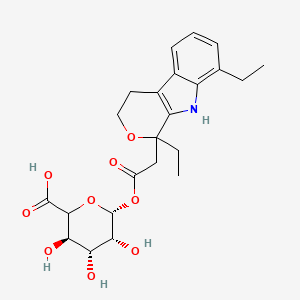

Etodolac Acyl-beta-D-glucuronide

説明

Etodolac Acyl-beta-D-glucuronide (EADG) is a metabolite of Etodolac . It is an acylated derivative of etodolac with a beta-D-glucuronic acid moiety attached to it . The acyl group is typically derived from the parent etodolac molecule .

Synthesis Analysis

EADG is formed via glucuronidation of etodolac by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A9, UGT1A10, and UGT2B7 . The exact structure of EADG would depend on the specific bonding and arrangement of atoms in etodolac and the glucuronic acid moiety .Molecular Structure Analysis

The molecular formula of EADG is C23H29NO9 . Its molecular weight is 463.48 . The exact structure of EADG would depend on the specific bonding and arrangement of atoms in etodolac and the glucuronic acid moiety .Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .Physical And Chemical Properties Analysis

EADG appears as a white amorphous solid . The loss on drying is less than 0.1% .科学的研究の応用

Kinetic Modelling of Acyl Glucuronide and Glucoside Reactivity

Scientific Field

This research falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

Acyl glucuronide metabolites, including Etodolac Acyl-beta-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Methods of Application or Experimental Procedures

The study involved detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides . Differences in reactivity were observed for the individual transacylation steps between the compound series .

Results or Outcomes

The findings suggest that the charged carboxylate ion and neutral hydroxyl group in the glucuronide and glucoside conjugates, respectively, are responsible for these differences . The transacylation reaction was modelled using density functional theory and the calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer .

Pharmacokinetics of Etodolac Acyl-beta-D-glucuronide

Scientific Field

This research falls under the field of Pharmacokinetics .

Summary of the Application

Etodolac Acyl-beta-D-glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac . It is highly plasma protein bound and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides . In addition to the unchanged drug, substantial concentrations of the acyl-glucuronides of etodolac are found in both plasma and the synovial fluid of patients with arthritis .

Methods of Application or Experimental Procedures

The pharmacokinetics of Etodolac Acyl-beta-D-glucuronide were studied in healthy volunteers . The area under the plasma concentration-time curve of racemic etodolac increases linearly with doses used clinically . The elimination half-life of etodolac is between 6 and 8 hours in plasma, and is similar for both enantiomers .

Results or Outcomes

The volume of distribution (Vd) of racemic etodolac is higher than that of most other NSAIDs mainly because of the extensive distribution of the S-enantiomer . The very large Vd of the S-enantiomer, compared with its antipode is, at least in part, due to its less extensive plasma protein binding .

Drug Discovery and Lead Optimization

Scientific Field

This research falls under the field of Drug Discovery and Medicinal Chemistry .

Summary of the Application

Acyl glucuronide metabolites, including Etodolac Acyl-beta-D-glucuronide, have been implicated in the toxicity of several carboxylic acid-containing drugs . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Methods of Application or Experimental Procedures

Detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides were reported . The transacylation reaction was modelled using density functional theory .

Results or Outcomes

The calculated activation energy for this reaction showed a close correlation with the degradation rate of the 1-β anomer . These models may find application in drug discovery for prediction of acyl glucuronide and glucoside metabolite behaviour .

Safety And Hazards

特性

IUPAC Name |

(3R,4R,5R,6R)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18-,19?,22+,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZNMEMKZBFUIZ-KWJXKJNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etodolac Acyl-beta-D-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

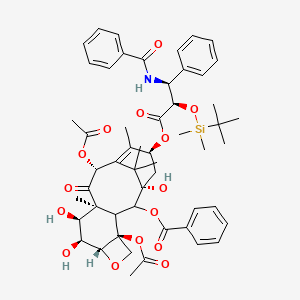

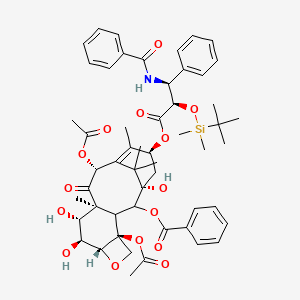

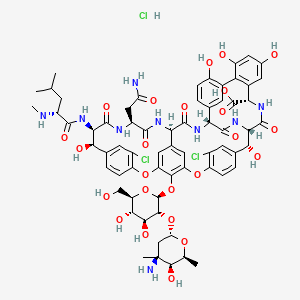

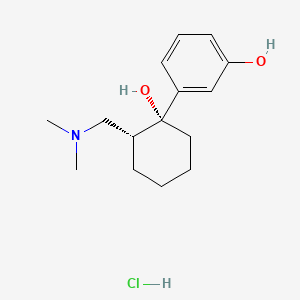

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)